molecular formula C14H20N2O3S B1386655 ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1017782-53-4

ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B1386655
M. Wt: 296.39 g/mol
InChI Key: ZZSWKOJDJUODCE-UHFFFAOYSA-N
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Description

“Ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate” is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, and molecular formula .

Scientific Research Applications

For example, Schiff bases, which are similar to the compound you mentioned, have been studied for their antimicrobial activity . They have been found to exhibit dependence on the position of substituent with the absorption maxima undergoing a red shift as solvent polarity increased . The in vitro antibacterial activity of the compounds against some clinically important bacteria was determined using the agar dilution method .

Another example is siderophores, which are a class of small molecules known for their high iron binding capacity . They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

properties

IUPAC Name

ethyl 4-(1-oxo-1-thiophen-2-ylpropan-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-19-14(18)16-8-6-15(7-9-16)11(2)13(17)12-5-4-10-20-12/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSWKOJDJUODCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161538
Record name Ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate

CAS RN

1017782-53-4
Record name Ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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